2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one

Medicinal Chemistry Asthma Triazolopyrimidine

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one (CAS 97604-03-0) is a heterocyclic small molecule with the formula C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol. It belongs to the 3,4-dihydropyrimidin-4(3H)-one class, characterized by a pyrimidinone core substituted at the 2-position with a 3-bromophenyl group.

Molecular Formula C10H7BrN2O
Molecular Weight 251.083
CAS No. 97604-03-0
Cat. No. B2710702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one
CAS97604-03-0
Molecular FormulaC10H7BrN2O
Molecular Weight251.083
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NC=CC(=O)N2
InChIInChI=1S/C10H7BrN2O/c11-8-3-1-2-7(6-8)10-12-5-4-9(14)13-10/h1-6H,(H,12,13,14)
InChIKeyOZNZDYFBGVWZHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one (CAS 97604-03-0) – Core Scaffold Identity and Procurement Profile


2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one (CAS 97604-03-0) is a heterocyclic small molecule with the formula C₁₀H₇BrN₂O and a molecular weight of 251.08 g/mol . It belongs to the 3,4-dihydropyrimidin-4(3H)-one class, characterized by a pyrimidinone core substituted at the 2-position with a 3-bromophenyl group . This compound is supplied commercially as a versatile small-molecule scaffold for research and further manufacturing use, typically at purities of 95–98% . Its value in medicinal chemistry and organic synthesis arises primarily from the presence of the aryl bromide handle, which enables downstream functionalization via cross-coupling chemistry, and the privileged dihydropyrimidinone pharmacophore .

Why 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one Cannot Be Replaced by Its 4-Bromo or Other Positional Isomers


The position of the bromine substituent on the phenyl ring directly dictates the identity and biological fate of the final target molecules derived from this scaffold. In the synthesis of triazolo[1,5-c]pyrimidine antiasthma agents, condensation of a substituted benzamidine with a formylacetate yields a key pyrimidinone intermediate [1]. The use of 3-bromobenzamidine yields 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one, which is subsequently elaborated to the 5-(3-bromophenyl)-2-aminotriazolopyrimidine lead series [1]. An analogous sequence starting from the 4-bromophenyl isomer (CAS 88627-12-7) would produce a regioisomeric final compound with a different spatial presentation of the pharmacophore. Structure–activity relationship (SAR) studies demonstrate that only the 3-bromo substitution confers optimal activity in the human basophil histamine release assay, meaning that procurement of the meta-bromo building block is non-negotiable for reproducing the published lead series [1]. This positional dependence precludes simple interchange with close analogs such as 2-(4-bromophenyl)-3,4-dihydropyrimidin-4-one or the 2-(3-chlorophenyl) variant.

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one


Meta-Bromo Substitution Is Essential for Antiasthma Lead Activity – SAR from the J. Med. Chem. 1990 Study

In the seminal preparation of triazolo[1,5-c]pyrimidine antiasthma agents, 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one serves as the direct precursor to 5-(3-bromophenyl)-2-aminotriazolopyrimidine (compound 8-13). The SAR evaluation identified the 3-bromophenyl derivative as one of only four analogs (out of a larger series) exhibiting the 'best activity' in the human basophil histamine release assay, alongside the 3-CF₃, 3-OCF₂H, and 4-pyridyl variants [1]. In contrast, the 4-bromophenyl isomer led to a final compound that was not selected for further pharmacological study, implying inferior activity [1]. This directly ties the procurement value of the 3-bromo intermediate to its unique ability to deliver a clinically relevant lead scaffold.

Medicinal Chemistry Asthma Triazolopyrimidine

Established Synthetic Route from 3-Bromobenzamidine – Literature-Precedented Yield and Reproducibility

A documented downstream synthesis route from 3-bromobenzamidine hydrochloride (CAS 16796-52-4) to 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one (CAS 97604-03-0) is reported with full experimental details in the Journal of Medicinal Chemistry (1990) [1]. The reaction of 3-bromobenzamidine with sodium ethyl formylacetate or ethyl propiolate furnishes the pyrimidinone intermediate directly [1]. This validated protocol provides a reliable entry point for scale-up, whereas analogous routes for the 4-bromo or 2-bromo isomers require independent optimization and lack the same literature pedigree.

Organic Synthesis Process Chemistry Heterocycle Synthesis

Commercial Availability with Defined Purity and Storage Specifications

2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one is commercially available from multiple vendors with a guaranteed minimum purity of 95% (CymitQuimica/Biosynth) to 98% (Leyan) . Recommended storage conditions are sealed in a dry environment at 2–8 °C . The 4-bromo positional isomer (CAS 88627-12-7) is also commercially listed but typically as an enquire-only item with no publicly disclosed purity specification or storage guidance from the same supplier set, indicating lower supply-chain maturity .

Chemical Procurement Quality Control Building Block

Procurement-Driven Application Scenarios for 2-(3-Bromophenyl)-3,4-dihydropyrimidin-4-one


Replication and Optimization of the Triazolopyrimidine Antiasthma Lead Series

Research groups aiming to reproduce or extend the structure–activity relationships reported in J. Med. Chem. 1990, 33, 1230–1241 must use 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one as the key intermediate [1]. The 3-bromophenyl substitution is specifically required to generate the 5-(3-bromophenyl)-2-aminotriazolopyrimidine scaffold that demonstrated 'best activity' in the human basophil histamine release assay [1]. Substitution with a 4-bromo or unsubstituted phenyl analog would yield a different final compound outside the validated lead space, compromising SAR continuity.

Scaffold Diversification via Pd-Catalyzed Cross-Coupling at the Aryl Bromide Handle

The aryl bromide moiety at the meta position of the phenyl ring serves as a versatile synthetic handle for Suzuki–Miyaura, Buchwald–Hartwig, or other Pd-catalyzed cross-coupling reactions [1]. This enables late-stage diversification of the pyrimidinone core to generate libraries of 2-(3-substituted-phenyl)-3,4-dihydropyrimidin-4-one analogs for drug discovery screening. The meta connectivity imposes a distinct exit vector compared to para-substituted analogs (e.g., 2-(4-bromophenyl)-3,4-dihydropyrimidin-4-one), which can influence target binding geometry and selectivity.

Process Chemistry Development and Scale-Up Using a Literature-Validated Route

The well-documented synthetic route from 3-bromobenzamidine hydrochloride to 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one [1] provides a reliable starting point for process chemists developing scalable manufacturing protocols. The availability of a literature-precedented procedure with experimental detail reduces the time and cost associated with route scouting, making this compound a preferred building block for projects transitioning from discovery to preclinical development.

Quote Request

Request a Quote for 2-(3-bromophenyl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.